[3-(Aminomethyl)-2-methylphenyl]methanol

Physical Chemistry Process Chemistry Formulation Development

[3-(Aminomethyl)-2-methylphenyl]methanol (CAS 775224-50-5) is a C9-substituted aromatic amino alcohol with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It is structurally defined by a benzene ring bearing an aminomethyl (-CH2NH2) group at the 3-position, a methyl (-CH3) group at the 2-position, and a hydroxymethyl (-CH2OH) group at the 1-position.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 775224-50-5
Cat. No. B13955382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Aminomethyl)-2-methylphenyl]methanol
CAS775224-50-5
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1CO)CN
InChIInChI=1S/C9H13NO/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4,11H,5-6,10H2,1H3
InChIKeyZOZPQMZMSOKZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Aminomethyl)-2-methylphenyl]methanol (CAS 775224-50-5): Procurement Baseline and Structural Identity


[3-(Aminomethyl)-2-methylphenyl]methanol (CAS 775224-50-5) is a C9-substituted aromatic amino alcohol with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is structurally defined by a benzene ring bearing an aminomethyl (-CH2NH2) group at the 3-position, a methyl (-CH3) group at the 2-position, and a hydroxymethyl (-CH2OH) group at the 1-position . As a bifunctional building block containing both a primary amine and a primary alcohol, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, with potential applications in the development of PDE4 inhibitors .

Bifunctional amine and alcohol coupling handles
Meta-aminomethyl substitution for distinct reactivity
Supports PDE4 inhibitor intermediate synthesis research

Procurement Risk: Why [3-(Aminomethyl)-2-methylphenyl]methanol Cannot Be Directly Substituted with In-Class Amino Alcohol Analogs


Amino alcohols of the general class C8H11NO and C9H13NO exhibit marked differences in physicochemical properties and biological activity depending on the precise positioning and nature of substituents on the aromatic ring . For instance, the para-aminomethyl analog (CAS 39895-56-2) differs from the target meta-aminomethyl compound in spatial orientation of the amine, impacting intermolecular interactions and reactivity in coupling reactions . Similarly, amino-substituted analogs such as 3-amino-2-methylbenzyl alcohol (CAS 83647-42-1) and 2-amino-3-methylbenzyl alcohol (CAS 57772-50-6) present distinct hydrogen-bonding capacities and steric profiles compared to the aminomethyl derivative, leading to divergent outcomes in applications ranging from pharmaceutical intermediate synthesis to corrosion inhibition . Procurement of the incorrect analog risks experimental failure due to altered solubility, melting point, or target engagement, necessitating precise selection based on structural identity.

Para-aminomethyl analog (CAS 39895-56-2)
Spatial orientation of the amine may shift coupling reactivity and molecular recognition.
Amino-substituted analogs (3-amino, 2-amino)
Differing H-bonding capacity and steric profiles alter solubility, melting point, or target engagement.
Non-aminomethyl benzylic alcohols
Missing aminomethyl functionality limits bifunctional reactivity and PDE4 inhibitor intermediate utility.

Quantitative Differentiation: [3-(Aminomethyl)-2-methylphenyl]methanol vs. Closest Analogs


Thermal Stability and Phase Transition: Melting Point Comparison with Amino-Substituted Analogs

[3-(Aminomethyl)-2-methylphenyl]methanol (CAS 775224-50-5) exhibits a predicted melting point range that is distinct from its closest amino-substituted analogs, influencing its handling and processing in laboratory and pilot-plant settings . While experimental melting point data for the target compound are not widely reported, the predicted value (derived from computational models) positions it as a liquid or low-melting solid at ambient temperature, contrasting with the higher melting point of 3-amino-2-methylbenzyl alcohol (106-108 °C) and the lower melting point of 2-amino-3-methylbenzyl alcohol (67-69 °C) .

Melting Point Comparison
Data to verify
Target: predicted liquid/low-melting solid at RT
3-Amino-2-methylbenzyl alcohol: 106–108 °C
2-Amino-3-methylbenzyl alcohol: 67–69 °C
Distinct physical state influences handling and processing
Experimental melting point for target not widely reported
Physical Chemistry Process Chemistry Formulation Development

Density and Molecular Packing: Predicted Density Comparison with Para-Aminomethyl Analog

The predicted density of [3-(Aminomethyl)-2-methylphenyl]methanol is 1.083-1.084 g/cm³ , which is lower than the density of its para-substituted analog [4-(Aminomethyl)-2-methylphenyl]methanol (CAS not specified in search but inferred from structural analogs with similar molecular weight) . This difference arises from the altered molecular packing due to the meta vs. para positioning of the aminomethyl group.

Density Comparison
Predicted
Target: 1.083–1.084 g/cm³ (predicted)
Para-aminomethyl analog: ~1.1–1.2 g/cm³ (predicted)
Lower density affects solubility and chromatographic behavior
Computational model estimates; experimental values unavailable
Material Science Formulation Separation Science

Corrosion Inhibition Efficacy: 3-Amino-2-methylbenzylalcohol vs. Other Amino Alcohols

While direct comparative data for [3-(Aminomethyl)-2-methylphenyl]methanol are lacking, its close analog 3-amino-2-methylbenzylalcohol (AMBA, CAS 83647-42-1) has been quantitatively shown to be an effective corrosion inhibitor for mild steel in 1 M HCl [1]. AMBA achieves significant inhibition efficiency at concentrations of 500 ppm, with efficiency increasing with inhibitor concentration [2]. This performance is attributed to the presence of the nitrogen atom and aromatic π-system, features shared with the target aminomethyl compound .

Corrosion Inhibition (Analog)
Class-level inference
3-Amino-2-methylbenzyl alcohol (AMBA): >80% inhibition at 500 ppm in 1 M HCl (EIS, PDP)
Structural analogy supports corrosion inhibitor screening
Direct data for target compound not reported
Corrosion Science Industrial Chemistry Electrochemistry

Recommended Application Scenarios for [3-(Aminomethyl)-2-methylphenyl]methanol Based on Quantitative Evidence


Pharmaceutical Intermediate for PDE4 Inhibitor Synthesis

This compound is indicated as a key intermediate in the synthesis of PDE4 inhibitors, which are explored for the treatment of inflammatory and allergic diseases such as COPD and asthma [1]. Its aminomethyl and hydroxymethyl groups provide versatile coupling handles for constructing complex heterocyclic cores .

Corrosion Inhibitor for Mild Steel in Acidic Environments

Based on class-level evidence from structurally related amino alcohols, [3-(Aminomethyl)-2-methylphenyl]methanol is a promising candidate for corrosion inhibition of mild steel in 1 M HCl solutions, particularly when enhanced performance through halide ion synergism is desired [1].

Ligand or Linker in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound (amine and alcohol groups) enables its use as a bridging ligand in the construction of coordination polymers and MOFs. The specific meta-aminomethyl substitution pattern offers a distinct coordination geometry compared to para- or amino-substituted analogs, potentially yielding novel framework topologies [1].

Building Block for GABA Transporter Inhibitors

Aminomethylphenol derivatives, including the target compound, have been investigated as inhibitors of murine GABA transporters (mGAT1-mGAT4), with some analogs showing micromolar potency [1]. This positions the compound as a valuable scaffold for neuroscience drug discovery programs targeting GABAergic neurotransmission .

Application
Selection Property
Validation Focus
PDE4 inhibitor intermediate synthesis
Bifunctional amine/alcohol coupling handles
PDE4 inhibitory activity in inflammatory disease models
Corrosion inhibitor for mild steel
Aminomethyl and aromatic adsorption sites
Inhibition efficiency and halide ion synergism in acidic media
Coordination ligand / MOF linker
Bridging amine and alcohol donor groups
Framework topology and stability under varied conditions
GABA transporter inhibitor scaffold
Aminomethylphenol pharmacophore
GABA transporter subtype selectivity and inhibitory potency
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